Cas no 2172069-07-5 (1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol)

1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol
- 2172069-07-5
- 1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol
- EN300-1595724
-
- Inchi: 1S/C10H20N4O/c1-7(2)9-8(5-11)12-13-14(9)6-10(3,4)15/h7,15H,5-6,11H2,1-4H3
- InChI Key: MTFGOHWTAFEFRH-UHFFFAOYSA-N
- SMILES: OC(C)(C)CN1C(=C(CN)N=N1)C(C)C
Computed Properties
- Exact Mass: 212.16371127g/mol
- Monoisotopic Mass: 212.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 77Ų
1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595724-0.5g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1595724-0.25g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1595724-1.0g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1595724-5.0g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1595724-10.0g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1595724-10000mg |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 10000mg |
$6450.0 | 2023-09-23 | ||
Enamine | EN300-1595724-1000mg |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 1000mg |
$1500.0 | 2023-09-23 | ||
Enamine | EN300-1595724-0.05g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1595724-0.1g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1595724-2.5g |
1-[4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172069-07-5 | 2.5g |
$2940.0 | 2023-06-04 |
1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol Related Literature
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol
Introduction to Compound CAS No. 2172069-07-5: 1-4-(Aminomethyl)-5-(Propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol
The compound with CAS number 2172069-07-5, known as 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol, is a synthetic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and structural versatility.
1,2,3-Triazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. They are often used as building blocks in the synthesis of more complex molecules due to their stability and the ease with which they can be functionalized. The specific structure of 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol includes an aminomethyl group and a propan-2-yl substituent, which contribute to its unique chemical and biological characteristics.
The synthesis of this compound typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a powerful method for constructing 1,2,3-triazoles. This reaction is highly efficient and can be performed under mild conditions, making it a popular choice in both academic and industrial settings. The CuAAC reaction not only provides high yields but also allows for the introduction of various functional groups, thereby expanding the range of potential applications.
In terms of biological activity, recent studies have shown that 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol exhibits promising properties as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, this compound has demonstrated anti-inflammatory and antimicrobial properties, making it a valuable candidate for further drug development.
The pharmacokinetic profile of 1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol has also been investigated. Preliminary studies suggest that it has good oral bioavailability and a favorable metabolic stability. These characteristics are crucial for its potential use as an orally administered therapeutic agent. However, more detailed studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
In the context of drug discovery and development, the ability to modify the structure of 1,2,3-triazoles through functionalization is a significant advantage. Researchers can introduce various substituents to optimize the compound's potency and selectivity for specific targets. For example, modifications to the aminomethyl group or the propan-2-yl substituent can lead to enhanced binding affinity or improved pharmacological profiles.
The safety profile of 1-4-(aminomethyl)-5-(propan-2-y l)-1H - 1 , 2 , 3 - triazol - 1 - yl - 2 - methylpropan - 2 - ol is another important aspect that has been evaluated. Toxicity studies have shown that this compound has low cytotoxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before it can be advanced to clinical trials.
Clinical trials are a critical phase in the drug development process. While no clinical trials have yet been reported for this specific compound, preclinical data suggest that it has the potential to be a viable candidate for further evaluation in human subjects. The next steps would involve Phase I trials to assess safety and tolerability in healthy volunteers followed by Phase II trials to evaluate efficacy in patients with specific conditions.
In conclusion, the compound with CAS number 2172069 - 07 - 5, known as 1 - 4 - (aminomethyl) - 5 - (propan - 2 - yl) - 1 H - 1 , 2 , 3 - triazol - 1 - yl - 2 - methylpropan - 2 - ol, represents a promising molecule with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent.
2172069-07-5 (1-4-(aminomethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-1-yl-2-methylpropan-2-ol) Related Products
- 1592972-74-1({(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene)
- 1806922-82-6(6-Amino-3-bromo-2-(trifluoromethyl)benzoic acid)
- 681224-72-6(2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylacetamide)
- 5852-10-8(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid)
- 1443333-59-2(1-methyl-3-(3-methylsulfanylphenyl)benzene)
- 690249-41-3(3-{4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}propanoic acid)
- 1007464-03-0(3-(trimethyl-1H-pyrazol-4-yl)propanenitrile)
- 91591-69-4(2-chloro-6-methyl-pyridine-3-carbaldehyde)
- 1400643-60-8(4-(Diethylcarbamoyl)-3-fluoro-benzoic acid)
- 1356577-29-1(2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine)




